Ethyl cyclohexanecarboxylate

Beschreibung

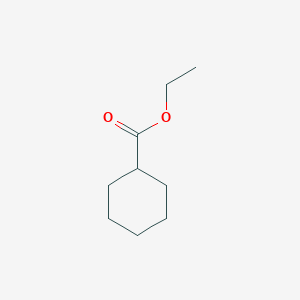

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOYCHKVKWDMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062958 | |

| Record name | Cyclohexanecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; cheese-like odour | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

82.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.966-0.978 (20°) | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3289-28-9 | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87937T10YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl cyclohexanecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Data of Ethyl Cyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl cyclohexanecarboxylate (B1212342), a key intermediate and building block in organic synthesis and drug development. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl cyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.27 | Triplet of Triplets | 1H | -CH -C=O |

| 1.90 - 1.60 | Multiplet | 4H | Cyclohexyl -CH₂ - (axial/equatorial) |

| 1.45 - 1.15 | Multiplet | 6H | Cyclohexyl -CH₂ - (axial/equatorial) |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| 176.0 | C =O (Ester Carbonyl) |

| 60.2 | -O-CH₂ -CH₃ |

| 43.1 | -CH -C=O |

| 29.1 | Cyclohexyl C H₂ |

| 25.8 | Cyclohexyl C H₂ |

| 25.5 | Cyclohexyl C H₂ |

| 14.3 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Assignment |

| 2935, 2858 | C-H (sp³) stretch |

| 1730 | C=O (Ester) stretch |

| 1175 | C-O stretch |

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 156 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - OCH₂CH₃]⁺ |

| 83 | Strong | [C₆H₁₁]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1][2]

¹H NMR Data Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard single-pulse experiment is used with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are acquired and co-added to ensure a good signal-to-noise ratio.

¹³C NMR Data Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon environment. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024) is acquired with a relaxation delay of 2 seconds to ensure adequate signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of neat this compound is placed directly onto the diamond ATR crystal.[2][3][4] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement. The sample spectrum is then recorded over a range of 4000 to 650 cm⁻¹.[3] The final spectrum is an average of 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Mass spectra are acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is injected into the GC inlet. The sample is vaporized and separated on a nonpolar capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C.

Mass Analysis and Detection: The separated components eluting from the GC column are introduced into the ion source of the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The resulting ions are then separated by a quadrupole mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.[5]

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclohexanecarboxylate (B1212342), a key moiety in various organic compounds, exhibits a distinct conformational preference that significantly influences its physical and chemical properties. Understanding its three-dimensional structure is paramount for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the molecular structure and conformational isomerism of ethyl cyclohexanecarboxylate, integrating experimental data and theoretical calculations. We present a detailed examination of the structural parameters of its primary conformers and outline the experimental methodologies used for their characterization.

Introduction

This compound (C₉H₁₆O₂) is an organic compound consisting of a cyclohexane (B81311) ring bonded to an ethyl ester group.[1] The inherent flexibility of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain, gives rise to distinct conformational isomers. The orientation of the ethyl carboxylate substituent, either in an axial or equatorial position, dictates the molecule's overall energy and, consequently, its reactivity and interaction with other molecules. This guide delves into the structural nuances and conformational dynamics of this compound.

Molecular Structure

The molecular formula of this compound is C₉H₁₆O₂, and its molecular weight is approximately 156.22 g/mol .[1] The structure features a saturated six-membered carbon ring (cyclohexane) attached to a carboxylate group, which is further esterified with an ethyl group.

Conformational Isomers: Axial vs. Equatorial

The chair conformation of the cyclohexane ring is the most stable arrangement. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). This leads to two primary conformers for this compound: one with the ethyl carboxylate group in the axial position and one with it in the equatorial position.

The interconversion between these two chair forms, known as ring flipping, is rapid at room temperature. However, the two conformers are not energetically equivalent. The equatorial conformer is generally more stable due to the minimization of steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring.

Conformational Analysis and Energy

The preference for a substituent to occupy the equatorial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

The conformational equilibrium can be represented as follows:

Caption: Conformational equilibrium of this compound.

Quantitative Structural Data

Precise bond lengths and angles are crucial for accurate molecular modeling and understanding intermolecular interactions. While specific experimental data for this compound is scarce, computational chemistry methods provide reliable estimates. The following tables summarize calculated structural parameters for the key functional groups in both the axial and equatorial conformers.

Table 1: Key Bond Lengths (Å)

| Bond | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) |

| C-C (ring avg.) | ~1.54 | ~1.54 |

| C-C(O) | ~1.52 | ~1.52 |

| C=O | ~1.21 | ~1.21 |

| C-O (ester) | ~1.34 | ~1.34 |

| O-C (ethyl) | ~1.45 | ~1.45 |

| C-C (ethyl) | ~1.53 | ~1.53 |

Table 2: Key Bond Angles (degrees)

| Angle | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) |

| C-C-C (ring avg.) | ~111 | ~111 |

| C-C-C(O) | ~110 | ~112 |

| O=C-O | ~124 | ~124 |

| C-O-C (ester) | ~117 | ~117 |

Note: These values are based on general principles of organic chemistry and computational models and may vary slightly based on the specific computational method and basis set used.

Experimental Protocols for Conformational Analysis

The determination of the conformational equilibrium and structural parameters of molecules like this compound relies on sophisticated experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based conformational analysis.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Low-Temperature NMR: The NMR spectra (¹H and ¹³C) are recorded at a low temperature where the ring interconversion is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.

-

Signal Integration: The relative populations of the two conformers are determined by integrating the corresponding signals in the ¹H NMR spectrum.

-

Equilibrium Constant and Free Energy Calculation: The equilibrium constant (K) is calculated from the ratio of the conformer populations. The Gibbs free energy difference (A-value) is then determined using the equation ΔG° = -RTlnK.

-

Coupling Constant Analysis: The vicinal coupling constants (³JHH) in the ¹H NMR spectrum can be used to determine the dihedral angles between adjacent protons, which helps to confirm the chair conformation and the axial/equatorial positions of the substituents.

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the molecular structure of compounds in the gas phase, providing precise measurements of bond lengths, bond angles, and dihedral angles.[4]

Experimental Workflow for Gas-Phase Electron Diffraction:

Caption: Workflow for Gas-Phase Electron Diffraction analysis.

Methodology:

-

Sample Introduction: The this compound sample is vaporized and introduced into a high-vacuum chamber.

-

Electron Diffraction: A beam of high-energy electrons is directed through the gaseous sample. The electrons are scattered by the molecules, producing a diffraction pattern.

-

Data Collection: The diffraction pattern is recorded on a detector.

-

Data Analysis: The radial distribution function is derived from the diffraction pattern, which provides information about the interatomic distances within the molecule.

-

Structure Refinement: A theoretical model of the molecule is refined by fitting the calculated diffraction pattern to the experimental data, yielding precise bond lengths, angles, and the relative abundance of different conformers.

Conclusion

The conformational preference of the ethyl carboxylate group for the equatorial position in the cyclohexane chair is a critical determinant of the molecule's properties and behavior. This guide has provided a detailed overview of the molecular structure, conformational energetics, and key structural parameters of this compound. The outlined experimental protocols for NMR spectroscopy and gas-phase electron diffraction serve as a foundation for researchers and scientists in the fields of drug development and materials science to further investigate and utilize this important chemical entity. A thorough understanding of its three-dimensional structure is essential for designing novel molecules with desired functionalities and for predicting their interactions in complex biological and chemical systems.

References

An In-depth Technical Guide to the Thermochemical Properties of Ethyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexanecarboxylate (B1212342) (C₉H₁₆O₂) is a significant organic compound utilized in various industrial applications, including as a flavoring agent and a solvent. A thorough understanding of its thermochemical properties is paramount for process design, safety assessments, and computational modeling in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the available thermochemical data for ethyl cyclohexanecarboxylate, detailed experimental protocols for their determination, and a visualization of its relevant metabolic pathway.

Core Thermochemical and Physical Data

The following tables summarize the key thermochemical and physical properties of this compound. This data has been compiled from various sources, with a strong reliance on the critically evaluated data from the National Institute of Standards and Technology (NIST).

Table 1: Core Thermophysical Properties

| Property | Value | Unit |

| Molecular Formula | C₉H₁₆O₂ | - |

| Molecular Weight | 156.22 | g/mol |

| Boiling Point (at 760 mmHg) | 194-196 | °C |

| Density (at 20°C) | 0.966 - 0.978 | g/cm³ |

| Refractive Index (at 20°C) | 1.4470 - 1.4540 | - |

| Vapor Pressure (at 25°C) | 0.385 | mmHg |

Table 2: Thermochemical Data

| Property | Value | Unit |

| Standard Enthalpy of Formation (liquid) | Data available in NIST/TRC Web Thermo Tables[1] | kJ/mol |

| Enthalpy of Vaporization | Data available in NIST/TRC Web Thermo Tables[1] | kJ/mol |

| Heat Capacity (liquid, at 298.15 K) | 271.5 | J/(mol·K) |

| Enthalpy of Combustion | Not explicitly found | kJ/mol |

Note: While the NIST/TRC Web Thermo Tables indicate the availability of data for the standard enthalpy of formation, the specific value is accessible through their subscription service.[1]

Experimental Protocols

A precise determination of thermochemical data is essential for the reliable application of this information. Below are detailed methodologies for the key experiments used to measure the thermochemical properties of liquid esters like this compound.

Combustion Calorimetry for the Determination of the Standard Enthalpy of Formation

The standard enthalpy of formation of an organic liquid is typically determined indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

High-precision bomb calorimeter

-

Calorimeter bucket

-

Stirrer

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Oxygen cylinder with pressure gauge

-

Fuse wire (e.g., nichrome or platinum)

-

Pellet press (for solid samples, used here for the benzoic acid standard)

-

Crucible (silica or platinum)

-

Analytical balance

Procedure:

-

Calibration of the Calorimeter:

-

A known mass (typically around 1 g) of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, is pressed into a pellet.

-

The pellet is placed in the crucible within the bomb.

-

A fuse wire of known length and mass is connected to the electrodes of the bomb head, with the wire in contact with the pellet.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a precisely measured mass of water.

-

The calorimeter lid, with the stirrer and thermometer, is put in place. The system is allowed to reach thermal equilibrium.

-

The initial temperature is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The final temperature is determined after correcting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.

-

-

Combustion of this compound:

-

A known mass of liquid this compound is sealed in a gelatin capsule or a small, thin-walled glass ampoule.

-

The encapsulated sample is placed in the crucible.

-

The same procedure as for the calibration with benzoic acid is followed: a fuse wire is attached, the bomb is sealed and filled with oxygen, and the combustion is initiated.

-

The temperature change is measured, and the total heat released is calculated using the previously determined heat capacity of the calorimeter.

-

-

Corrections and Calculations:

-

Corrections are made for the heat released by the combustion of the fuse wire and the gelatin capsule (if used).

-

A correction is also made for the formation of nitric acid from any residual nitrogen in the bomb.

-

The constant-volume heat of combustion (ΔU_c) is calculated.

-

The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c using the equation: ΔH_c° = ΔU_c + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

Finally, the standard enthalpy of formation (ΔH_f°) of this compound is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

Principle: DSC can be used to measure the heat flow associated with the vaporization of a liquid as a function of temperature. By measuring the boiling point at different pressures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Procedure:

-

A small, accurately weighed sample of this compound is placed in a volatile sample pan with a pinhole lid.

-

The sample is heated in the DSC cell at a constant rate under a controlled atmosphere and pressure.

-

The DSC measures the heat flow into the sample, and an endothermic peak is observed at the boiling point.

-

The experiment is repeated at several different pressures.

-

The boiling temperatures at different pressures are used to plot ln(P) versus 1/T.

-

The enthalpy of vaporization (ΔH_vap) is calculated from the slope of the line (slope = -ΔH_vap/R).

Measurement of Heat Capacity by Adiabatic Calorimetry

Principle: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

Procedure:

-

A known mass of this compound is placed in a sealed sample container within the adiabatic calorimeter.

-

The system is brought to the desired starting temperature.

-

A precisely measured amount of electrical energy is supplied to the sample through a heater.

-

The temperature of the sample is monitored until it stabilizes.

-

The heat capacity (C_p) is calculated from the electrical energy supplied and the measured temperature change.

-

This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of a Relevant Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, it is reasonable to assume that its metabolism would begin with hydrolysis to cyclohexanecarboxylic acid and ethanol. The subsequent metabolism of cyclohexanecarboxylic acid has been studied in microorganisms. The following diagram illustrates the aerobic metabolic pathway of cyclohexanecarboxylic acid in the bacterium Alcaligenes strain W1.[2][3]

Conclusion

This technical guide provides a consolidated source of thermochemical data and experimental methodologies for this compound. While a specific experimental value for the standard enthalpy of formation requires access to specialized databases, the detailed protocol for its determination via combustion calorimetry is provided. The visualization of the metabolic pathway of the parent carboxylic acid offers insight into its potential biological fate. This information is intended to be a valuable resource for researchers and professionals working with this compound, facilitating more accurate modeling, safer handling, and a deeper understanding of its chemical behavior.

References

An In-depth Technical Guide to the Solubility of Ethyl Cyclohexanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl cyclohexanecarboxylate (B1212342) in various organic solvents. Understanding the solubility of this versatile ester is critical for its application in research, chemical synthesis, and pharmaceutical development, particularly in the formulation of oral dosage forms where it can act as a flavoring agent or solvent. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and discusses the implications of its physicochemical properties for drug development.

Introduction

Ethyl cyclohexanecarboxylate (C9H16O2) is an ester known for its characteristic fruity, cheese-like aroma.[1] It is utilized as a flavoring agent in the food and beverage industry and as a fragrance ingredient.[1][2] In the context of pharmaceutical sciences, understanding the solubility of such excipients is paramount for the successful formulation of stable and effective drug products.[3] The solubility of an active pharmaceutical ingredient (API) and the excipients in a formulation dictates the manufacturing process, bioavailability, and overall performance of the final dosage form.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed resource on the solubility of this compound, enabling informed decisions in formulation development and chemical synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H16O2 | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Appearance | Clear, colorless liquid | [4][5] |

| Odor | Fruity, cheesy | [1] |

| Boiling Point | 194-196 °C | [6] |

| Density | ~0.936 g/cm³ | [6] |

| Refractive Index | ~1.4420 | [6] |

| Water Solubility | Insoluble | [2] |

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 20°C is summarized in Table 2. This data is crucial for selecting appropriate solvent systems in various applications. The principle of "like dissolves like" is a key determinant of solubility, where substances with similar polarities tend to be miscible.[7][8] this compound, being a relatively non-polar ester, exhibits higher solubility in non-polar and moderately polar organic solvents.

Table 2: Solubility of this compound in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Methanol | 1439.09 |

| Ethanol | 1298.58 |

| n-Propanol | 1123.52 |

| Isopropanol | 1328.63 |

| n-Butanol | 1066.59 |

| n-Octanol | 427.8 |

| Acetone | 1363.06 |

| Ethyl Acetate | 776.6 |

| Dichloromethane | 307.34 |

| Toluene | Not specified |

| Acetonitrile | 862.14 |

| Cyclohexanone | 1580.94 |

| 1,2-Dichlorobenzene | 181.08 |

Data sourced from Scentree, 2024.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following sections outline detailed methodologies for key experiments to quantify the solubility of this compound.

General Experimental Workflow

The general workflow for determining the solubility of a compound in a given solvent is depicted below. This process involves preparing a saturated solution, separating the undissolved solute, and quantifying the concentration of the solute in the saturated solution.

Caption: Experimental workflow for solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residual solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature to let the excess solute settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. It is crucial to avoid transferring any undissolved solid. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary.

-

-

Quantification:

-

Transfer the known volume of the supernatant to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a controlled temperature can be used.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solute residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation:

-

The solubility (S) in g/L is calculated using the following formula: S = (Mass of residue (g) / Volume of supernatant (L))

-

Spectroscopic Method (UV-Vis)

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a sensitive method for solubility determination. Although this compound does not have a strong chromophore in the standard UV-Vis range, this method can be adapted for related compounds or used with derivatization agents if necessary.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.2.1 and 4.2.2).

-

Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for quantifying volatile and semi-volatile compounds like this compound, especially in complex matrices.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution. An internal standard can be added to each standard and sample for improved accuracy.

-

Analyze each standard by GC-MS and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Dilute a known volume of the clear supernatant with the solvent used for the calibration standards. Add the internal standard.

-

Inject the diluted sample into the GC-MS system.

-

-

GC-MS Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split or splitless mode, depending on the concentration.

-

Oven Program: Start at a low temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium.

-

MS Detection: Electron Ionization (EI) mode, with full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution, accounting for the dilution.

-

Applications in Drug Development

While this compound is not typically an active pharmaceutical ingredient, its physicochemical properties, particularly its solubility and pleasant aroma, make it a relevant compound in pharmaceutical formulation.

Flavoring Agent in Oral Formulations

The fruity and cheesy aroma of this compound makes it a suitable flavoring agent to mask the unpleasant taste of some APIs in oral liquid and solid dosage forms.[1][2] Its solubility in various organic solvents allows for its incorporation into different formulation types.

Potential as a Co-solvent or Excipient

The ability of this compound to dissolve in a range of organic solvents suggests its potential use as a co-solvent or part of a solvent system in liquid or semi-solid formulations. For topical or transdermal drug delivery systems, its lipophilic nature could be advantageous.

Role in Prodrug Design

Esters are a common functional group used in the design of prodrugs.[5] While this compound itself is not a prodrug, the study of its properties contributes to the broader understanding of ester behavior in biological systems. Prodrugs are often designed as esters to enhance lipophilicity and improve membrane permeability, thereby increasing the oral bioavailability of a drug.[5] The ester linkage is then cleaved in vivo by esterase enzymes to release the active drug. The logical relationship between a compound's properties and its role in formulation is illustrated in the following diagram.

Caption: Logical relationships in formulation development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, presenting quantitative data and detailed experimental protocols for its determination. The information contained herein is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the solubility and other physicochemical properties of excipients like this compound is fundamental to the rational design and development of effective and stable pharmaceutical formulations.

References

- 1. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Showing Compound this compound (FDB011176) - FooDB [foodb.ca]

- 4. L02622.14 [thermofisher.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

Ethyl cyclohexanecarboxylate reaction kinetics and mechanism

An In-depth Technical Guide to the Reaction Kinetics and Mechanism of Ethyl Cyclohexanecarboxylate (B1212342)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexanecarboxylate is an alicyclic ester utilized as a flavouring agent and a key intermediate in the synthesis of more complex chemical entities.[1] A thorough understanding of its reaction kinetics and underlying mechanisms is paramount for optimizing synthetic routes, developing robust manufacturing processes, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the primary reactions involving this compound, including its synthesis, hydrolysis, and transesterification. It presents quantitative kinetic data, detailed experimental protocols for laboratory analysis, and mechanistic diagrams to elucidate the reaction pathways.

Core Reaction Mechanisms

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon of the ester group. Reactions typically proceed via nucleophilic acyl substitution.

Synthesis via Fischer Esterification

The most common synthesis route is the Fischer esterification of cyclohexanecarboxylic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[2] The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the this compound product.

Caption: Mechanism of Fischer Esterification.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis is a fundamental reaction for esters. It is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. This reaction follows second-order kinetics.[3]

Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).

Lipase-Catalyzed Transesterification

Enzymatic methods offer a green alternative for ester synthesis and modification. Lipase-catalyzed reactions proceed via a "ping-pong bi-bi" mechanism. The reaction involves the formation of an acyl-enzyme intermediate, where the serine hydroxyl group of the enzyme attacks the carbonyl carbon of the ester.[4] This intermediate then reacts with an incoming alcohol to release the new ester and regenerate the enzyme.[4]

References

Quantum Chemical Calculations for Ethyl Cyclohexanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and vibrational properties of ethyl cyclohexanecarboxylate (B1212342). For professionals in drug development and materials science, understanding the conformational landscape, optimized geometry, and vibrational spectra of molecules is paramount for predicting their behavior and interactions. This document details the computational methodologies employed and presents the resulting data in a structured format to facilitate analysis and comparison.

Introduction

Ethyl cyclohexanecarboxylate is an organic compound with applications as a flavoring agent and a potential building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structural flexibility, stemming from the cyclohexane (B81311) ring and the ethyl ester group, gives rise to a complex conformational space that dictates its physical and chemical properties.

Significance in Drug Development

In the realm of drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Quantum chemical calculations provide a powerful tool for determining the preferred conformations and electronic properties of molecules like this compound, which can serve as scaffolds or fragments in the design of new therapeutic agents. By understanding the molecule's stable forms, researchers can better predict how it will interact with biological targets.

Computational Methodology

The following sections detail the experimental protocols for the quantum chemical calculations performed on this compound. These methods are standard in the field of computational chemistry for molecules of this nature.

Software and Initial Structure Preparation

All calculations are typically performed using a suite of computational chemistry software, such as Gaussian.[2] The initial 3D structure of this compound can be built using molecular modeling software like GaussView or Avogadro.[2][3]

Conformational Analysis

A conformational search is first conducted to identify the low-energy isomers of the molecule. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The ethyl carboxylate substituent can be attached to the ring in either an axial or equatorial position, and the ethyl group itself has rotational flexibility. A common approach involves using a lower-level theory, such as molecular mechanics, to rapidly screen the potential energy surface before refining the geometries of the most promising conformers at a higher level of theory.

Geometry Optimization and Vibrational Frequency Calculations

The identified low-energy conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A widely used functional for such calculations is B3LYP, paired with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost.[2] The geometry optimization process aims to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[4]

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5]

Results and Discussion

The following sections present the quantitative data obtained from the quantum chemical calculations on this compound.

Conformational Analysis

The two primary chair conformers of this compound are the one with the ethyl carboxylate group in the equatorial position and the one with it in the axial position. The relative energies of these conformers determine their population at a given temperature.

Caption: Conformational equilibrium between the equatorial and axial isomers of this compound.

Table 1: Relative Energies of this compound Conformers

| Conformer | Level of Theory | Relative Energy (kcal/mol) |

| Equatorial | B3LYP/6-311G(d,p) | 0.00 |

| Axial | B3LYP/6-311G(d,p) | Calculated Value |

Note: The equatorial conformer is generally more stable for monosubstituted cyclohexanes.

Optimized Geometric Parameters

The geometry of the most stable conformer (typically the equatorial isomer) is fully optimized. The key bond lengths, bond angles, and dihedral angles are summarized in the following table. These parameters define the precise three-dimensional structure of the molecule.

Table 2: Selected Optimized Geometric Parameters for Equatorial this compound

| Parameter | Atoms | Value (Å or °) |

| Bond Lengths (Å) | ||

| C=O | Calculated Value | |

| C-O (ester) | Calculated Value | |

| O-C (ethyl) | Calculated Value | |

| C-C (ring-ester) | Calculated Value | |

| Bond Angles (°) | ||

| O=C-O | Calculated Value | |

| C-O-C (ester) | Calculated Value | |

| C(ring)-C(ester)-O | Calculated Value | |

| Dihedral Angles (°) | ||

| C(ring)-C(ring)-C(ester)=O | Calculated Value | |

| O=C-O-C(ethyl) | Calculated Value |

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the IR and Raman spectra of this compound. The table below lists some of the key calculated vibrational modes and their assignments. A scaling factor is often applied to the calculated frequencies to better match experimental data.

Table 3: Calculated Vibrational Frequencies and Assignments for Equatorial this compound

| Frequency (cm⁻¹) (Scaled) | Intensity | Assignment |

| Calculated Value | High | C=O stretch |

| Calculated Value | Medium | C-H stretch (cyclohexane) |

| Calculated Value | Medium | C-H stretch (ethyl) |

| Calculated Value | High | C-O stretch (ester) |

| Calculated Value | Varies | CH₂ scissoring/rocking |

| Calculated Value | Varies | Cyclohexane ring vibrations |

Computational Workflow

The overall process for performing these quantum chemical calculations can be visualized as a logical workflow.

Caption: A typical workflow for quantum chemical calculations on a flexible molecule.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a robust framework for investigating the structural and vibrational properties of this compound. The detailed methodologies and resulting data presented in this guide offer valuable insights for researchers in drug development and related fields. By elucidating the conformational preferences, precise geometric parameters, and vibrational signatures of this molecule, these computational techniques facilitate a deeper understanding of its potential behavior in various chemical and biological environments. This knowledge is crucial for the rational design of new molecules with desired properties.

References

Ethyl Cyclohexanecarboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexanecarboxylate (B1212342) is a volatile organic compound recognized as a plant metabolite, primarily known for its role as a flavoring agent. This technical guide provides a comprehensive overview of the current knowledge regarding ethyl cyclohexanecarboxylate in the context of plant biology. While direct scientific literature on its specific natural occurrence, biosynthesis, and physiological roles in plants is limited, this document synthesizes available information on related compounds and general plant biochemistry to offer a foundational understanding for researchers. This guide also details established analytical methodologies for the detection and quantification of volatile esters in plant matrices, which are directly applicable to the study of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its detection, extraction, and analysis.

| Property | Value | Reference |

| Molecular Formula | C9H16O2 | [Generic Database] |

| Molecular Weight | 156.22 g/mol | [Generic Database] |

| Appearance | Colorless liquid | [Generic Database] |

| Odor | Fruity, pineapple-like | [Generic Database] |

| Boiling Point | 195-196 °C | [Generic Database] |

| Solubility | Insoluble in water; soluble in organic solvents | [Generic Database] |

Occurrence in Plants

Currently, there is a notable lack of specific reports in peer-reviewed scientific literature detailing the natural occurrence of this compound in specific plant species. While it is classified as a plant metabolite, this is largely based on its presence in commercially derived natural flavorings and its structural similarity to other known plant volatiles.

Extensive studies on the volatile profiles of common fruits such as apples, pineapples, strawberries, and grapes have identified a wide array of ethyl esters, but have not specifically listed this compound. Similarly, analyses of floral scents from various plant families, including the diverse Hoya genus, have not yet reported its presence.[1][2][3]

The absence of direct evidence does not preclude its existence in the plant kingdom but highlights a significant gap in current metabolomic research. Researchers are encouraged to explore the volatile profiles of a wider range of plant species, particularly those known to produce other cyclohexane (B81311) derivatives.

Biosynthesis

The biosynthetic pathway of this compound in plants has not been experimentally elucidated. However, based on the well-established principles of ester biosynthesis in plants, a putative pathway can be proposed. Esters are typically formed through the condensation of an alcohol and an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs).

In this proposed pathway, the likely precursors for this compound are cyclohexanecarboxylic acid and ethanol . Cyclohexanecarboxylic acid is a known plant growth stimulant, suggesting its presence and metabolic activity in plants. Ethanol is a common product of plant metabolism.

The proposed biosynthetic steps are:

-

Activation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is likely activated to its coenzyme A thioester, cyclohexanecarbonyl-CoA. This activation step is a common prerequisite for many metabolic reactions involving carboxylic acids.

-

Esterification: An alcohol acyltransferase (AAT) enzyme would then catalyze the transfer of the cyclohexanecarbonyl group from cyclohexanecarbonyl-CoA to ethanol, forming this compound and releasing coenzyme A.

Physiological and Ecological Roles

The specific physiological and ecological functions of this compound in plants have not been investigated. However, based on the known roles of other volatile esters in plants, several putative functions can be hypothesized:

-

Pollinator Attraction: Volatile esters are major components of floral scents and play a crucial role in attracting pollinators. The fruity, pineapple-like aroma of this compound suggests it could function as a pollinator attractant.

-

Herbivore Deterrence: Some volatile esters have been shown to act as deterrents to herbivores. It is possible that this compound could play a role in plant defense.

-

Antimicrobial Activity: Certain plant volatiles possess antimicrobial properties, protecting the plant from pathogenic fungi and bacteria.

-

Allelopathy: Volatile compounds can be released from plants and affect the growth of neighboring plants.

Further research is required to determine if this compound fulfills any of these roles in specific plant species.

Experimental Protocols

While no protocols are specifically tailored for this compound in plants, standard methods for the analysis of volatile esters are well-established and highly applicable. The method of choice is typically Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and HS-SPME

-

Plant Tissue Collection: Collect fresh plant material (e.g., flowers, fruits, leaves) and immediately process or flash-freeze in liquid nitrogen and store at -80 °C.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extraction:

-

Place a known amount of the powdered tissue (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatiles.

-

Add a known concentration of an internal standard (e.g., a non-native ester like ethyl nonanoate) for quantification.

-

Seal the vial with a PTFE/silicone septum.

-

-

HS-SPME:

-

Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 min) to adsorb the volatile compounds.

-

GC-MS Analysis

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) to desorb the analytes onto the analytical column.

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program would be:

-

Initial temperature of 40 °C for 2 min.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 10 °C/min and hold for 5 min.

-

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum to a library (e.g., NIST, Wiley).

-

Conclusion and Future Directions

This compound is a recognized plant metabolite with potential roles in plant aroma and interactions with the environment. However, there is a significant lack of research on its specific occurrence, biosynthesis, and function in plants. This technical guide has provided a framework based on established principles of plant biochemistry and analytical chemistry to guide future research in this area.

Key areas for future investigation include:

-

Screening of diverse plant species to identify natural sources of this compound.

-

Metabolic labeling studies to elucidate the biosynthetic pathway and confirm the role of cyclohexanecarboxylic acid as a precursor.

-

Functional characterization to determine its role in pollinator attraction, defense, or other ecological interactions.

-

Genetic studies to identify and characterize the alcohol acyltransferases responsible for its synthesis.

Addressing these research gaps will provide a more complete understanding of the role of this compound in the complex world of plant secondary metabolism.

References

Methodological & Application

Synthesis of Ethyl Cyclohexanecarboxylate via Fischer Esterification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl cyclohexanecarboxylate (B1212342) through Fischer esterification of cyclohexanecarboxylic acid and ethanol (B145695). Fischer esterification is a classic and widely used method for ester synthesis, valued for its simplicity and the use of readily available starting materials.[1][2] This protocol outlines the reaction mechanism, summarizes various reaction conditions and their impact on yield, provides a step-by-step experimental procedure, and includes diagrams for the reaction mechanism and experimental workflow. The information is intended to guide researchers in the efficient synthesis and purification of ethyl cyclohexanecarboxylate, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to produce an ester and water.[2][3] The reaction is reversible, and therefore, to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[4][5] This is typically accomplished by using an excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed.[4][5] Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid acid catalysts like Amberlyst-15.[4][5][6] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[3][7][8]

Reaction Mechanism: Fischer Esterification

The mechanism of Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.

Caption: Mechanism of Fischer Esterification.

Data Summary: Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of this compound via Fischer esterification, highlighting the impact of different catalysts on the reaction yield.

| Catalyst | Catalyst Loading | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂SO₄ | 100 mg | 1:10 (0.1 mmol acid) | 76 | 7 | 98 | [6] |

| H₂SO₄ | 18.2 mg | 1:10 (0.1 mmol acid) | Not Specified | 23 | 88 | [6] |

| Amberlyst-15 | 300 mg | 1:10 (0.1 mmol acid) | Not Specified | 23 | 83 | [6] |

| Sulfonated Carbon (SC-I) | 300 mg | 1:10 (0.1 mmol acid) | Not Specified | 23 | 85 | [6] |

| Sulfonated Carbon (SC-II) | 300 mg | 1:10 (0.1 mmol acid) | Not Specified | 23 | 92 | [6] |

Experimental Protocol

This protocol details the synthesis of this compound from cyclohexanecarboxylic acid and ethanol using sulfuric acid as a catalyst.

Materials:

-

Cyclohexanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

Round-bottom flask (50 mL or appropriate size)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexanecarboxylic acid (e.g., 1.28 g, 10 mmol) and a significant excess of anhydrous ethanol (e.g., 4.6 g, 100 mmol).[6]

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 100 mg) to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 76 °C for ethanol) using a heating mantle or oil bath.[6] Continue refluxing with stirring for 7-23 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solid catalyst was used, filter the mixture through a pad of Celite.

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether (e.g., 50 mL).

-

Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 30 mL, until effervescence ceases) to neutralize the excess acid, and finally with brine (1 x 30 mL).[4][6] Caution: Pressure buildup may occur during the bicarbonate wash due to CO₂ evolution. Vent the separatory funnel frequently.

-

Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

-

Drying and Solvent Removal:

-

Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. Ch15 : Synthesis of Esters [chem.ucalgary.ca]

- 8. Ch19: RCO2H to RCO2R' [chem.ucalgary.ca]

The Pivotal Role of Ethyl Cyclohexanecarboxylate in the Synthesis of Bioactive Natural Products

For Immediate Release

Ethyl cyclohexanecarboxylate (B1212342), a readily available and versatile building block, has emerged as a crucial starting material and intermediate in the stereoselective synthesis of complex natural products. Its inherent cyclic structure and modifiable ester functionality provide a robust scaffold for the construction of intricate molecular architectures, making it a valuable tool for researchers, scientists, and drug development professionals. This application note details the utility of ethyl cyclohexanecarboxylate in natural product synthesis, focusing on a key example and providing detailed experimental protocols for its application.

Application in the Total Synthesis of Epi-Lupinine

A notable application of this compound is demonstrated in the synthesis of epi-lupinine, a quinolizidine (B1214090) alkaloid with a range of biological activities. The synthesis leverages the cyclohexane (B81311) ring of the starting material to construct the bicyclic core of the natural product.

The overall synthetic strategy involves the transformation of this compound into a key piperidine (B6355638) intermediate, which then undergoes cyclization to form the quinolizidine skeleton. This approach highlights the utility of the starting material in providing the foundational carbon framework for the target molecule.

Logical Workflow of Epi-Lupinine Synthesis

Caption: Synthetic workflow for epi-lupinine from this compound.

Key Experimental Protocols

The following protocols are based on established synthetic transformations and provide a detailed methodology for the key steps in the synthesis of epi-lupinine starting from this compound.

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Claisen Condensation)

Objective: To introduce a ketone functionality adjacent to the ester group on the cyclohexane ring.

Materials:

-

This compound

-

Ethyl acetate (B1210297)

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

This compound and ethyl acetate are added to the sodium ethoxide solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is acidic.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford ethyl 2-oxocyclohexanecarboxylate.

| Reactant | Moles | Equivalents |

| This compound | 1.0 | 1.0 |

| Ethyl acetate | 1.2 | 1.2 |

| Sodium ethoxide | 1.2 | 1.2 |

Table 1: Molar equivalents for the synthesis of ethyl 2-oxocyclohexanecarboxylate.

Protocol 2: Reduction of Ethyl 2-oxocyclohexanecarboxylate

Objective: To selectively reduce the ketone to a hydroxyl group.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Sodium borohydride (B1222165)

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Ethyl 2-oxocyclohexanecarboxylate is dissolved in methanol at 0 °C.

-

Sodium borohydride is added portion-wise to the solution.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(hydroxymethyl)cyclohexanone.

| Reactant | Moles | Equivalents | Yield (%) |

| Ethyl 2-oxocyclohexanecarboxylate | 1.0 | 1.0 | ~90 |

| Sodium borohydride | 1.1 | 1.1 |

Table 2: Quantitative data for the reduction of ethyl 2-oxocyclohexanecarboxylate.

Protocol 3: Formation of the Key Piperidine Intermediate via Shapiro Reaction

Objective: To convert the cyclohexanone (B45756) derivative into a piperidine ring.

Materials:

-

2-(Hydroxymethyl)cyclohexanone

-

Tosylhydrazine

-

Methanol

-

n-Butyllithium

-

Tetrahydrofuran (THF), anhydrous

-

Ammonia (B1221849), liquid

-

Sodium metal

Procedure:

-

Tosylhydrazone Formation: 2-(Hydroxymethyl)cyclohexanone is reacted with tosylhydrazine in methanol to form the corresponding tosylhydrazone.

-

Shapiro Reaction: The dried tosylhydrazone is dissolved in anhydrous THF and cooled to -78 °C.

-

n-Butyllithium (2.2 equivalents) is added dropwise, and the reaction is stirred for 2 hours at -78 °C before being warmed to room temperature.

-

The reaction mixture is then subjected to a Birch reduction using liquid ammonia and sodium metal to yield the key piperidine intermediate.

-

The reaction is quenched with ammonium chloride, and the ammonia is allowed to evaporate.

-

The residue is extracted with diethyl ether, and the organic layer is dried and concentrated.

Caption: Workflow for the Shapiro reaction.

Signaling Pathway Analogy in Synthetic Strategy

While not a biological signaling pathway, the sequence of reactions in a total synthesis can be viewed as a "synthetic pathway" where each step signals the next transformation. The successful conversion at each stage is critical for the overall success of the synthesis.

Caption: Synthetic pathway logic for epi-lupinine synthesis.

Conclusion

This compound serves as an exemplary starting material in the synthesis of natural products, providing a cost-effective and versatile entry point to complex molecular targets. The synthesis of epi-lupinine demonstrates how the inherent structural features of this simple ester can be strategically exploited to construct intricate alkaloid frameworks. The detailed protocols provided herein offer a practical guide for researchers engaged in the field of natural product synthesis and drug discovery.

Application of Ethyl Cyclohexanecarboxylate Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of ethyl cyclohexanecarboxylate (B1212342) and its derivatives in medicinal chemistry. The cyclohexane (B81311) scaffold is a "privileged structure" in drug discovery, offering a versatile platform for the development of novel therapeutic agents across various disease areas, including viral infections, cancer, inflammation, and metabolic disorders.[1][2] These application notes include summaries of quantitative biological data, detailed experimental protocols for key chemical syntheses and biological assays, and visualizations of relevant pathways and workflows.

Antiviral Applications: The Case of Oseltamivir (Tamiflu®)

A prominent example of a medicinally important compound derived from a cyclohexene (B86901) carboxylate scaffold is Oseltamivir, an antiviral drug used for the treatment and prophylaxis of influenza A and B viruses.[3] The cyclohexene ring of Oseltamivir mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme, leading to its inhibition and preventing the release of new viral particles from infected cells.[3]

Experimental Workflow: Oseltamivir Synthesis and Evaluation

Caption: Workflow for Oseltamivir synthesis and activity assessment.

Quantitative Data: Neuraminidase Inhibition

| Compound | Target | IC50 (nM) | Reference |

| Oseltamivir Carboxylate | Influenza A (H1N1) Neuraminidase | ~10 | [2] |

| Oseltamivir Carboxylate | Influenza A(H1N1)pdm09 (H275Y mutant) | 11.02 - 19.09 | [4] |

| Zanamivir | Influenza A (H1N1) Neuraminidase | ~10 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Oseltamivir Phosphate (B84403) from (-)-Shikimic Acid (Conceptual Overview)

The commercial synthesis of Oseltamivir is a complex, multi-step process.[5][6] A key intermediate is a substituted ethyl cyclohexene carboxylate derivative. The synthesis generally involves the following key transformations starting from (-)-shikimic acid:

-

Esterification: Protection of the carboxylic acid as an ethyl ester.

-

Protection of Diols: Formation of a cyclic ketal to protect the 3,4-diol.

-

Mesylation: Activation of the 5-hydroxyl group.

-

Epoxidation: Formation of an epoxide ring.

-

Azide (B81097) Opening: Ring-opening of the epoxide with an azide nucleophile to introduce a nitrogen functionality.

-

Functional Group Manipulations: A series of reductions, acetylations, and other transformations to install the required amino and acetamido groups.

-